CB₁ Receptor Binding Affinity: Indazole Core (Cumyl-CBMINACA) vs. Indole Core (Cumyl-CBMICA)
Cumyl-CBMINACA demonstrates a binding affinity (Kᵢ) at the human CB₁ receptor that is >22-fold higher than its direct indole analog, Cumyl-CBMICA, as measured in a competitive radioligand displacement assay [1]. This substantial difference arises from the substitution of the indole core with an indazole core, a structural modification known to enhance in vitro potency in this chemical series [1].
| Evidence Dimension | CB₁ Receptor Binding Affinity (Kᵢ) |
|---|---|
| Target Compound Data | 1.32 nM |
| Comparator Or Baseline | Cumyl-CBMICA: 29.3 nM |
| Quantified Difference | 22.2-fold higher affinity for Cumyl-CBMINACA |
| Conditions | Competitive radioligand binding assay using cell membranes expressing hCB₁ receptor [1] |
Why This Matters
Higher binding affinity correlates with greater receptor occupancy at lower concentrations, directly impacting assay sensitivity requirements and the interpretation of in vitro pharmacological data.
- [1] Haschimi B, Grafinger KE, Pulver B, Psychou E, Halter S, Huppertz LM, et al. New synthetic cannabinoids carrying a cyclobutyl methyl side chain: Human Phase I metabolism and data on human cannabinoid receptor 1 binding and activation of Cumyl-CBMICA and Cumyl-CBMINACA. Drug Test Anal. 2021 Aug;13(8):1499-1515. View Source
